molecular formula C24H36O9 B1262342 Junceellolide I

Junceellolide I

Cat. No. B1262342
M. Wt: 468.5 g/mol
InChI Key: UOAWVEYDWZRBSY-STLKKOCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Junceellolide I is a natural product found in Junceella fragilis with data available.

Scientific Research Applications

Anti-Hepatitis B Virus (HBV) Properties

  • Evidence : Junceellolide I, as a part of briarane-type diterpenoids, has been found to exhibit significant inhibitory effects on Hepatitis B virus (HBV). In a study conducted on a gorgonian coral Ellisella sp., junceellolide C showed a notable reduction in HBV DNA, RNA, and HBeAg production, suggesting its potential as a transcription inhibitor of cccDNA and a lead for anti-HBV agents (Wu et al., 2020). Additionally, junceellolide B was identified as an effective HBV inhibitor in HepG2-NTCP cells, significantly reducing secreted HBV DNA, RNA, and HBeAg (Li et al., 2020).

Cytotoxic and Anti-inflammatory Activities

  • Evidence : Research has also highlighted the cytotoxic and anti-inflammatory activities of junceellolide I. For instance, compounds isolated from the gorgonian coral Junceella fragilis, including junceellolide I, were studied for their cytotoxicity and anti-inflammatory properties (Liaw et al., 2008). Additionally, briarane diterpenoids from the same coral species have shown potential in inhibiting human neutrophil elastase release, an important factor in inflammatory responses (Sheu et al., 2006).

properties

Product Name

Junceellolide I

Molecular Formula

C24H36O9

Molecular Weight

468.5 g/mol

IUPAC Name

[(1S,2S,3S,4R,7S,8Z,12S,13R,14S,17S)-2-acetyloxy-3,14,17-trihydroxy-4,9,13,17-tetramethyl-5-oxo-6-oxatricyclo[11.4.0.03,7]heptadec-8-en-12-yl] acetate

InChI

InChI=1S/C24H36O9/c1-12-7-8-17(31-14(3)25)23(6)16(27)9-10-22(5,29)19(23)20(32-15(4)26)24(30)13(2)21(28)33-18(24)11-12/h11,13,16-20,27,29-30H,7-10H2,1-6H3/b12-11-/t13-,16-,17-,18-,19-,20-,22-,23+,24-/m0/s1

InChI Key

UOAWVEYDWZRBSY-STLKKOCNSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]/2[C@@]1([C@H]([C@H]3[C@@](CC[C@@H]([C@@]3([C@H](CC/C(=C2)/C)OC(=O)C)C)O)(C)O)OC(=O)C)O

Canonical SMILES

CC1C(=O)OC2C1(C(C3C(CCC(C3(C(CCC(=C2)C)OC(=O)C)C)O)(C)O)OC(=O)C)O

synonyms

junceellolide I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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